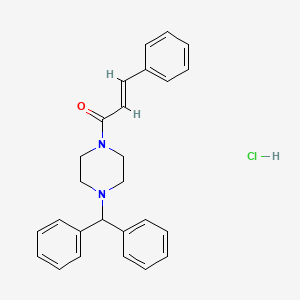

![molecular formula C20H24F3N3O2 B5491982 (3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)

(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains several key components: a trifluoromethyl group, a quinoline ring, and a bipiperidine structure. Trifluoromethyl groups are known for their abundance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The quinoline ring is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Bipiperidine is a kind of secondary amine which is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the trifluoromethyl group, the quinoline ring, and the bipiperidine structure. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group, quinoline ring, and bipiperidine structure in the compound can undergo various chemical reactions. For instance, trifluoromethyl groups can participate in various organic reactions, such as nucleophilic substitution, elimination, and addition reactions . Quinoline can act as a base, forming salts with strong acids . Bipiperidine can undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its trifluoromethyl group, quinoline ring, and bipiperidine structure. For example, trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a compound . Quinoline is a colorless hygroscopic liquid with a strong odor . Bipiperidine is a kind of secondary amine .Mechanism of Action

The mechanism of action of this compound would depend on its specific application, especially if it’s used in the context of medicinal chemistry. For instance, many drugs work by interacting with biological amines, and the introduction of a trifluoromethyl group into a drug molecule can enhance its lipophilicity and metabolic stability .

Safety and Hazards

Future Directions

The future directions in the study and application of this compound could involve further exploration of its synthesis methods, as well as its potential uses in pharmaceutical and agrochemical products . The development of more efficient and environmentally friendly methods for the synthesis of trifluoromethylated compounds is a topic of ongoing research .

properties

IUPAC Name |

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[8-(trifluoromethyl)quinolin-4-yl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O2/c21-20(22,23)15-3-1-2-14-16(4-8-24-19(14)15)26-11-7-17(18(28)12-26)25-9-5-13(27)6-10-25/h1-4,8,13,17-18,27-28H,5-7,9-12H2/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROMJZDCTPIBKF-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2CCN(CC2O)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

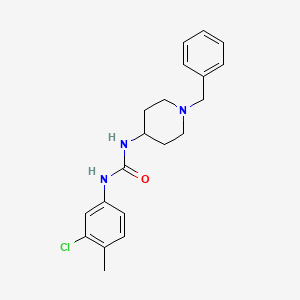

![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5491910.png)

![N-(2-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5491923.png)

![methyl {2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5491930.png)

![N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide](/img/structure/B5491935.png)

![1-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5491948.png)

![N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5491967.png)

![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)

![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)

![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)

![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)

![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)